molecular formula C20H22N4O2 B2993279 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-33-9

2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2993279
CAS No.: 2034259-33-9
M. Wt: 350.422
InChI Key: KHZKDVBLMYXUHQ-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, a tetrahydropyran, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine groups are aromatic and planar, while the tetrahydropyran group is a saturated six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzimidazole and pyridine groups could participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and benzo[d]imidazole derivatives, using compounds related to 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide. These synthesized compounds have been explored for their potential as insecticidal agents against cotton leafworm (Fadda et al., 2017).

ACAT-1 Inhibition

Another study focused on a derivative of this compound, identifying it as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). This research suggests its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Imaging Studies

Compounds structurally similar to this compound have been used in the synthesis of labeled analogues for imaging studies. These compounds show potential for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT and PET imaging techniques (Katsifis et al., 2000).

Coordination Complex Synthesis

Research has also been conducted on synthesizing coordination complexes with pyrazole-acetamide derivatives, showing significant antioxidant activity. These complexes could be useful for various biomedical applications (Chkirate et al., 2019).

Radioligand Synthesis

Similar compounds have been used in the synthesis of radioligands like CLINME for imaging peripheral benzodiazepine receptors. This can provide insights into various neurological and psychiatric conditions (Thominiaux et al., 2007).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential therapeutic agent .

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

This inhibition disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The disruption of tubulin polymerization affects multiple biochemical pathways. Primarily, it interferes with the mitotic spindle’s formation, preventing cells from correctly segregating their chromosomes during mitosis . This disruption can lead to cell cycle arrest and trigger programmed cell death or apoptosis .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles in preclinical evaluations . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability and potential as a therapeutic agent.

Result of Action

The inhibition of tubulin polymerization and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This makes benzimidazole derivatives potential candidates for anticancer therapies, as they can selectively target rapidly dividing cells.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(13-24-14-22-17-5-1-2-6-18(17)24)23-20(15-7-10-26-11-8-15)16-4-3-9-21-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZKDVBLMYXUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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